molecular formula C8H9ClN2OS B1586859 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde CAS No. 175543-06-3

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

Cat. No.: B1586859
CAS No.: 175543-06-3
M. Wt: 216.69 g/mol
InChI Key: RNCWKOPQPWDUBD-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a chloro group at the 4-position, a pyrrolidine ring at the 2-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and chloro substituents. One common method involves the reaction of 4-chloro-2-aminothiazole with pyrrolidine and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-morpholino-1,3-thiazole-5-carbaldehyde: Similar structure but with a morpholine ring instead of pyrrolidine.

    4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde: Contains a diphenylamino group instead of pyrrolidine.

Uniqueness

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of compounds with specific biological activities and material properties .

Properties

IUPAC Name

4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c9-7-6(5-12)13-8(10-7)11-3-1-2-4-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCWKOPQPWDUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376712
Record name 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175543-06-3
Record name 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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